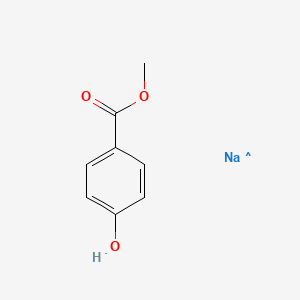
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt
描述
属性
分子式 |
C8H8NaO3 |
|---|---|
分子量 |
175.14 g/mol |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3; |
InChI 键 |
KRCMKUNIILUXPF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na] |
熔点 |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C |
物理描述 |
White, hygroscopic powder |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, methyl ester, sodium salt typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions generally include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Neutralization: The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical and cosmetic standards .
化学反应分析
Types of Reactions
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to 4-hydroxybenzoic acid and methanol in the presence of an acid or base.
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies of microbial growth inhibition and as a preservative in biological samples.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations.
作用机制
The antimicrobial activity of benzoic acid, 4-hydroxy-, methyl ester, sodium salt is primarily due to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound targets the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it can interfere with microbial enzyme systems, further inhibiting growth and reproduction .
相似化合物的比较
Benzoic acid, 4-hydroxy-, methyl ester, sodium salt is often compared with other parabens and phenolic compounds:
Methylparaben: Similar structure but lacks the sodium salt form, making it less soluble in water.
Ethylparaben: Slightly larger alkyl group, resulting in different solubility and antimicrobial properties.
Propylparaben: Even larger alkyl group, used in different formulations due to its distinct solubility and efficacy.
4-Hydroxybenzoic acid: The parent compound, which is less effective as a preservative due to lower solubility and antimicrobial activity.
This compound stands out due to its enhanced solubility and efficacy as a preservative, making it a preferred choice in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


